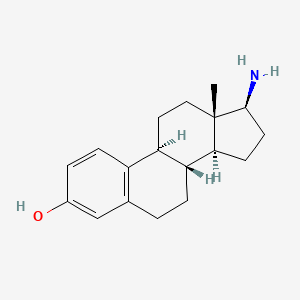
Aminoestradiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminoestradiol, also known as 17β-aminoestradiol or 17β-aminoestra-1,3,5(10)-trien-3-ol, is a synthetic, steroidal estrogen. It is an analogue of estradiol, where the hydroxyl group at the C17β position is replaced with an amine group. This modification significantly reduces its estrogenic potency compared to estradiol. This compound has been studied for its anticoagulant effects but has never been marketed .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminoestradiol can be synthesized through several methodsThis can be achieved using reagents such as lithium aluminum hydride (LiAlH₄) for reduction and subsequent amination using ammonia or amine derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Aminoestradiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The amine group can participate in substitution reactions, where it can be replaced or modified by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Various nucleophiles can be used to substitute the amine group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Aminoestradiol has been explored in various scientific research fields:
Chemistry: It serves as a model compound for studying steroidal estrogens and their derivatives.
Biology: Research has focused on its interactions with estrogen receptors and its reduced estrogenic activity.
Medicine: this compound’s anticoagulant properties have been investigated, although it has not been developed into a therapeutic agent.
Mechanism of Action
Aminoestradiol exerts its effects primarily through interactions with estrogen receptors (ERα and ERβ). its binding affinity to these receptors is significantly lower than that of estradiol. The presence of the amine group at the C17β position alters its interaction with the receptors, leading to reduced estrogenic activity. This modification also contributes to its anticoagulant effects, although the exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Estradiol: The parent compound with a hydroxyl group at the C17β position.
Estrone: A naturally occurring estrogen with a ketone group at the C17 position.
Ethinylestradiol: A synthetic estrogen with an ethinyl group at the C17α position, commonly used in oral contraceptives.
Uniqueness of Aminoestradiol
This compound is unique due to the presence of the amine group at the C17β position, which significantly reduces its estrogenic potency compared to estradiol. This modification also imparts anticoagulant properties, distinguishing it from other similar compounds .
Properties
CAS No. |
20989-33-7 |
|---|---|
Molecular Formula |
C18H25NO |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17S)-17-amino-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C18H25NO/c1-18-9-8-14-13-5-3-12(20)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,14-17,20H,2,4,6-9,19H2,1H3/t14-,15-,16+,17+,18+/m1/s1 |
InChI Key |
VPONVJPFULJPAN-ZBRFXRBCSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2N)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1CCC2N)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















